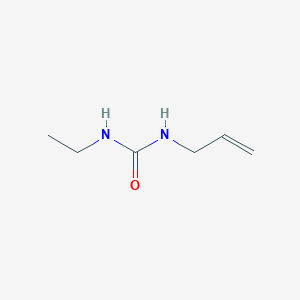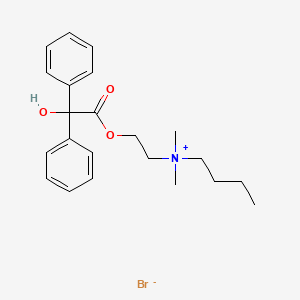
Butyldimethyl(2-hydroxyethyl)ammonium bromide benzilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyldimethyl(2-hydroxyethyl)ammonium bromide benzilate is a quaternary ammonium compound with the molecular formula C22H30BrNO3 and a molecular weight of 436.44 g/mol . This compound is known for its antimicrobial properties and is used in various scientific and industrial applications.
Preparation Methods
The synthesis of Butyldimethyl(2-hydroxyethyl)ammonium bromide benzilate involves the quaternization of tertiary amines with halocarbons. . The reaction conditions often require a solvent such as acetonitrile and a catalyst like potassium carbonate to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Butyldimethyl(2-hydroxyethyl)ammonium bromide benzilate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include solvents like ethanol or water, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Butyldimethyl(2-hydroxyethyl)ammonium bromide benzilate has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound exhibits antimicrobial properties and is used in studies related to microbial inhibition.
Medicine: It is investigated for its potential use as an antiseptic and disinfectant.
Industry: The compound is used in the formulation of cleaning agents and sanitizers.
Mechanism of Action
The antimicrobial activity of Butyldimethyl(2-hydroxyethyl)ammonium bromide benzilate is attributed to its quaternary ammonium structure. The positively charged ammonium group interacts with the negatively charged cell membranes of microorganisms, leading to disruption of the cell membrane integrity and subsequent cell death . This interaction inhibits the growth of bacteria and fungi, making it an effective antimicrobial agent.
Comparison with Similar Compounds
Similar compounds to Butyldimethyl(2-hydroxyethyl)ammonium bromide benzilate include:
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Known for its use in DNA extraction and antimicrobial applications.
Dodecylbenzenesulfonic acid: Used in detergents and cleaning agents for its surfactant properties.
This compound is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties, enhancing its effectiveness in various applications.
Properties
CAS No. |
55019-66-4 |
|---|---|
Molecular Formula |
C22H30BrNO3 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
butyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C22H30NO3.BrH/c1-4-5-16-23(2,3)17-18-26-21(24)22(25,19-12-8-6-9-13-19)20-14-10-7-11-15-20;/h6-15,25H,4-5,16-18H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QEQZIZQFEVNSQP-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate](/img/structure/B13762804.png)
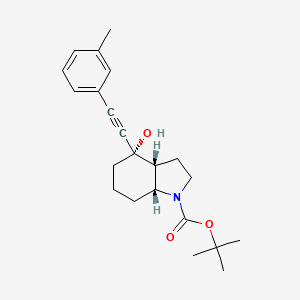
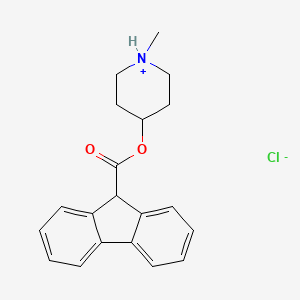


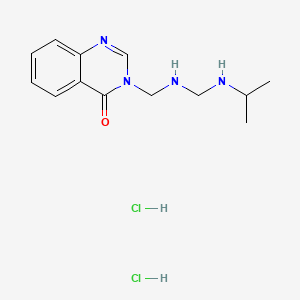
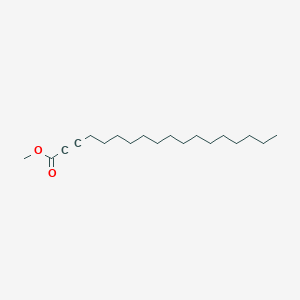
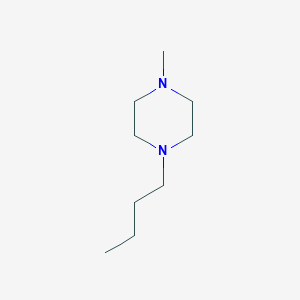

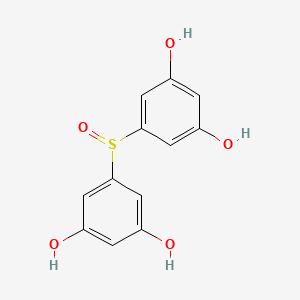

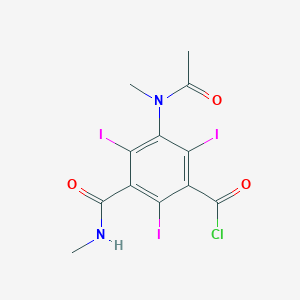
![2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]-](/img/structure/B13762873.png)
